2-Iodo-3-cyclopropylmethoxypyridine
Overview
Description
2-Iodo-3-cyclopropylmethoxypyridine is a halogenated heterocyclic compound with the molecular formula C9H10INO It is characterized by the presence of an iodine atom at the second position and a cyclopropylmethoxy group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-cyclopropylmethoxypyridine typically involves the iodination of a suitable pyridine precursor. One common method is the iodination of 3-cyclopropylmethoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
3-Cyclopropylmethoxypyridine+I2+Oxidizing Agent→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-cyclopropylmethoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-3-cyclopropylmethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-3-cyclopropylmethoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-3-iodo-pyridine
- 2-Ethoxy-3-iodo-pyridine
- 3-Fluoro-2-iodo-pyridine
- 5-Bromo-3-iodo-2-methoxy-pyridine
Uniqueness
2-Iodo-3-cyclopropylmethoxypyridine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-2-iodopyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPXOFDFBZJPBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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